molecular formula C13H22BN3O2 B596448 N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine CAS No. 1218791-46-8

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Cat. No. B596448
CAS RN: 1218791-46-8
M. Wt: 263.148
InChI Key: QBHVLILXYSZCIG-UHFFFAOYSA-N
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Description

“N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine” is a chemical compound with the molecular formula C13H22BN3O2 . It has a molecular weight of 263.15 g/mol . The compound is also known by other names such as “2-Isopropylaminopyrimidine-5-boronic acid, pinacol ester” and "N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine" .


Molecular Structure Analysis

The compound has a complex structure that includes a pyrimidine ring attached to an isopropyl group and a boronate ester group . The InChIKey, a unique identifier for the compound, is QBHVLILXYSZCIG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a few notable computed properties. It has one hydrogen bond donor and five hydrogen bond acceptors . The compound also has three rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 263.1805071 g/mol . The topological polar surface area is 56.3 Ų .

Scientific Research Applications

Synthetic Chemistry Applications

The compound is utilized in synthetic chemistry for the development of novel pyrimidines, which are core structures in many pharmaceuticals and agrochemicals. For instance, Sosnovskikh et al. (2002) demonstrated its use in reactions with halonitriles to produce pyrimidines containing fluoro- and chloro-substituents, highlighting a new route to such compounds with potential bioactivity Sosnovskikh, V., Usachev, B., & Röschenthaler, G. (2002). Tetrahedron, 58(7), 1375-1379. Additionally, Abd El Kader et al. (2012) synthesized pirfenidone structural isosteres, employing the compound for arylation of heterocyclic amines, indicating its utility in creating analogs of compounds with therapeutic effects for the treatment of fibrosis Kamelia F. Abd El Kader, S. A. E. El Bialy, M. El-Ashmawy, & D. Boykin. (2012).

Material Science and Chemistry

In material science, the compound's derivatives have been investigated for their potential in creating new materials. For example, Huang et al. (2021) focused on the synthesis, crystal structure, and DFT study of boric acid ester intermediates for their physicochemical properties, which could have implications in material science and nanotechnology P.-Y. Huang, Z. Yang, Q.-M. Wu, D.-Z. Yang, J. Chen, H. Chai, & C.-S. Zhao. (2021).

Antifungal and Antibacterial Applications

Irving et al. (2003) synthesized novel N2B heterocycles using the compound, which showed considerable antifungal activity against Aspergillus niger and Aspergillus flavus and moderate antibacterial activity against Bacillus cereus, illustrating its potential in the development of new antimicrobial agents A. M. Irving, C. Vogels, L. Nikolcheva, J. Edwards, Xiao-feng He, Michael G. Hamilton, M. Baerlocher, F. Baerlocher, A. Decken, & S. Westcott. (2003). New Journal of Chemistry, 27(8), 1419-1424.

Molecular Structure and Analysis

Research by Liao et al. (2022) into the synthesis, characterization, crystal structure, and DFT studies of pyrazole derivatives emphasizes the role of the compound in advancing our understanding of molecular structures through crystallography and theoretical chemistry, offering insights into the electron distribution and physicochemical characteristics of novel compounds T. Liao, Xiangxiang Liu, Yuan-Zhi Wang, & Zhixu Zhou. (2022). Molecular Crystals and Liquid Crystals, 745, 60-67.

properties

IUPAC Name

N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BN3O2/c1-9(2)17-11-15-7-10(8-16-11)14-18-12(3,4)13(5,6)19-14/h7-9H,1-6H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHVLILXYSZCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675237
Record name N-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1218791-46-8
Record name N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218791-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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